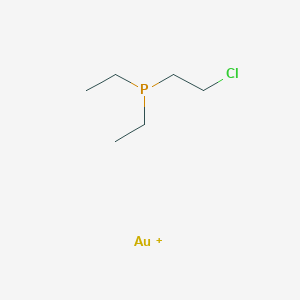

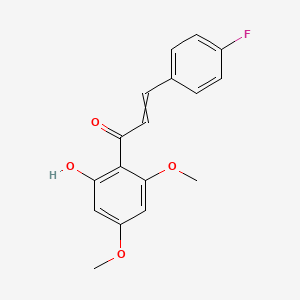

![molecular formula C21H28N5O5S+ B14792170 4-Isoxazolidinol, 2-[[6-[(3,5-dimethyl-1H-pyrazol-4-YL)methyl]-1,2,3,4-tetrahydro-3-methyl-1-(2-methylpropyl)-2,4-dioxothieno[2,3-D]pyrimidin-5-YL]carbonyl]-, (4S)-](/img/structure/B14792170.png)

4-Isoxazolidinol, 2-[[6-[(3,5-dimethyl-1H-pyrazol-4-YL)methyl]-1,2,3,4-tetrahydro-3-methyl-1-(2-methylpropyl)-2,4-dioxothieno[2,3-D]pyrimidin-5-YL]carbonyl]-, (4S)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

AR-C155858 is a potent and selective inhibitor of monocarboxylate transporters MCT1 and MCT2. These transporters are part of the solute carrier family 16 (SLC16) and are responsible for the bidirectional proton-linked transport of short-chain monocarboxylates such as L-lactate and pyruvate across the plasma membrane of mammalian cells . AR-C155858 has been shown to bind to an intracellular site involving transmembrane helices 7-10 .

Méthodes De Préparation

The synthesis of AR-C155858 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.

Analyse Des Réactions Chimiques

AR-C155858 primarily undergoes inhibition reactions with monocarboxylate transporters MCT1 and MCT2. The compound binds to an intracellular site on these transporters, leading to the inhibition of L-lactate transport . The inhibition is time-dependent and slowly reversible, indicating that AR-C155858 likely enters the cell before binding to its target site . Common reagents used in these reactions include alpha-cyano-4-hydroxycinnamic acid, a known nonspecific inhibitor of MCTs 1, 2, and 4 .

Applications De Recherche Scientifique

AR-C155858 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, AR-C155858 has been shown to inhibit the uptake of lactic acid in Ras-transformed fibroblast cells, leading to a significant decrease in glycolysis and tumor growth suppression . Additionally, the compound has potential immunomodulatory and chemotherapeutic properties, making it a valuable tool in the study of cancer metabolism and treatment . In metabolic studies, AR-C155858 is used to probe the roles of monocarboxylate transporters in various physiological processes .

Mécanisme D'action

AR-C155858 exerts its effects by binding to an intracellular site on monocarboxylate transporters MCT1 and MCT2, involving transmembrane helices 7-10 . This binding inhibits the transport of L-lactate and other short-chain monocarboxylates across the plasma membrane, leading to a decrease in glycolysis and lactic acid efflux . The inhibition is time-dependent and slowly reversible, suggesting that AR-C155858 likely enters the cell before binding to its target site .

Comparaison Avec Des Composés Similaires

AR-C155858 is similar to other monocarboxylate transporter inhibitors such as AZD3965. Both compounds are potent inhibitors of MCT1 and have potential immunomodulatory and chemotherapeutic properties . AR-C155858 is unique in its ability to inhibit both MCT1 and MCT2, whereas AZD3965 primarily targets MCT1 . Other similar compounds include alpha-cyano-4-hydroxycinnamic acid, a nonspecific inhibitor of MCTs 1, 2, and 4 .

Propriétés

Formule moléculaire |

C21H28N5O5S+ |

|---|---|

Poids moléculaire |

462.5 g/mol |

Nom IUPAC |

6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-hydroxy-1,2-oxazolidine-2-carbonyl)-3-methyl-1-(2-methylpropyl)-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione |

InChI |

InChI=1S/C21H28N5O5S/c1-10(2)7-25-20-17(18(28)24(5)21(25)30)16(19(29)26-8-13(27)9-31-26)15(32-20)6-14-11(3)22-23-12(14)4/h10,13,17,27H,6-9H2,1-5H3,(H,22,23)/q+1 |

Clé InChI |

BRKOJEOLKRWUQH-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=NN1)C)CC2=C(C3C(=O)N(C(=O)[N+](=C3S2)CC(C)C)C)C(=O)N4CC(CO4)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-6-hydroxy-2-[(pyridin-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B14792099.png)

![2-amino-N-ethyl-3-methyl-N-[(4-methylsulfanylphenyl)methyl]butanamide](/img/structure/B14792106.png)

![1-{1H-pyrrolo[2,3-b]pyridin-5-yl}cyclopropan-1-amine](/img/structure/B14792118.png)

![(2R,3R,4R,5R)-2-[(benzoyloxy)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-fluoro-4-methyloxolan-3-yl benzoate](/img/structure/B14792123.png)

![tert-Butyl 1-(2-methoxy-2-oxoethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B14792129.png)

![6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B14792141.png)

![2-[2-(3-Aminopropyl)phenoxy]propan-1-ol](/img/structure/B14792142.png)

![[2-[(8S,9S,12R,13S)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate](/img/structure/B14792150.png)